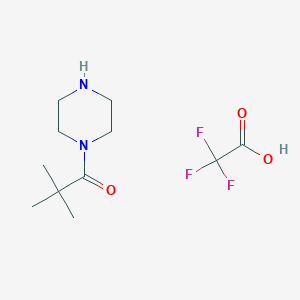
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C11H19F3N2O3 and its molecular weight is 284.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study outlines the synthesis of quinolone derivatives, including compounds with piperazine substituents, demonstrating improved antibacterial properties. The specific structure-activity relationships in these compounds highlight the significance of piperazine derivatives in enhancing antibacterial potency without adverse drug interactions. This research underscores the potential of piperazine-containing compounds in developing new antibiotics (Miyamoto et al., 1990).
Chemical Reaction Mechanisms
Another study investigates the effects of trifluoroacetic acid (TFA) on hydrogen atom transfer reactions from various alkanediamines and piperazines. The findings reveal the significant deactivation of α-C-H bonds upon nitrogen protonation and highlight the role of solvent hydrogen bonding in modulating reaction outcomes. This research offers insights into the chemical properties and reactivity of piperazines in the presence of TFA, contributing to the understanding of reaction mechanisms in organic chemistry (Milan et al., 2014).
Neuroprotective Therapeutic Approaches
Research on dimethyl-carbamic acid derivatives, including those with piperazine attachments, has shown promising neuroprotective effects. These compounds exhibit multi-target therapeutic actions, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's. The study provides a foundation for exploring piperazine derivatives as novel therapeutic agents for neuroprotection (Lecanu et al., 2010).
Agricultural Chemical Development
The synthesis of novel dimethylpyrazole and piperazine-containing triazole derivatives has been explored for their potential fungicidal and herbicidal activities. These compounds exhibit significant activity against plant pathogens, highlighting the role of piperazine derivatives in developing new agrochemicals. This research points to the importance of structural diversity in enhancing the biological activity of agricultural chemicals (Wang et al., 2017).
Material Science and Polymer Synthesis
Studies on the synthesis of polyamides containing theophylline and thymine, where piperazine is utilized in the polymer backbone, demonstrate the versatility of piperazine derivatives in material science. These polyamides show varied solubility and molecular weight characteristics, underscoring the potential of piperazine-based compounds in designing new materials and polymers (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2HF3O2/c1-9(2,3)8(12)11-6-4-10-5-7-11;3-2(4,5)1(6)7/h10H,4-7H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADGSAIBBNOSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
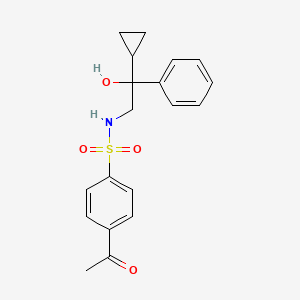

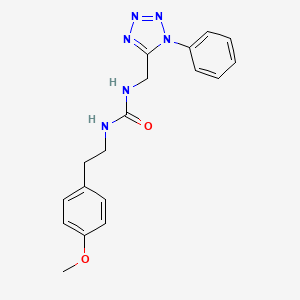
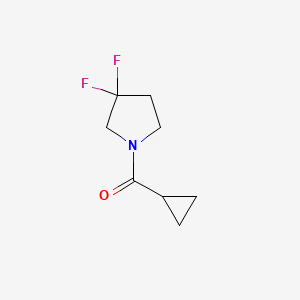
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)

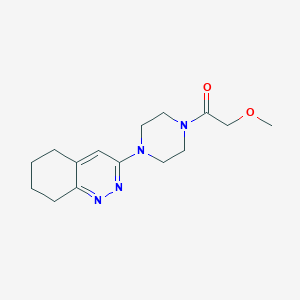


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)

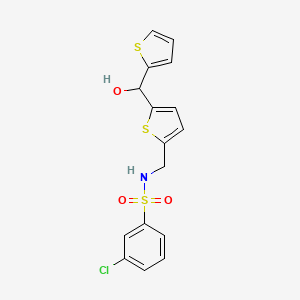
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)
